Product packaging for 9,10-Divinylanthracene(Cat. No.:CAS No. 18512-61-3)

9,10-Divinylanthracene

Cat. No.: B180854
CAS No.: 18512-61-3
M. Wt: 230.3 g/mol
InChI Key: OHZORFZODBFHKN-UHFFFAOYSA-N
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Description

9,10-Divinylanthracene (CAS 18512-61-3) is an organic compound with the molecular formula C18H14 and a molecular weight of 230.30 g/mol . It is characterized by an anthracene core functionalized with vinyl groups at the 9 and 10 positions. This compound has low solubility in water . Researchers are interested in the divinylanthracene structure as a building block for creating advanced functional materials. Derivatives of divinylanthracene, such as those incorporating pyridine groups, demonstrate multi-stimuli responsive fluorescence. These materials can exhibit reversible changes in their light-emitting properties in response to external stimuli like mechanical grinding (piezochromism) or exposure to acidic and basic vapors, making them promising candidates for applications in chemical sensing, detection, and display devices . The vinyl groups are key reactive sites that can be used in further chemical synthesis, including polymerization or the creation of larger, more complex π-conjugated systems . This product, this compound, is designated for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14 B180854 9,10-Divinylanthracene CAS No. 18512-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-bis(ethenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZORFZODBFHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621638
Record name 9,10-Diethenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18512-61-3
Record name 9,10-Diethenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 9,10 Divinylanthracene and Its Derivatives

Strategies for Direct Synthesis of the 9,10-Divinylanthracene Core

The direct formation of the this compound core can be achieved through several key chemical reactions. These methods primarily involve the creation of carbon-carbon double bonds at the 9 and 10 positions of the anthracene (B1667546) ring system.

Heck Coupling and Related Palladium-Catalyzed Approaches

The Heck coupling reaction is a prominent palladium-catalyzed method for the synthesis of this compound. This reaction typically involves the coupling of a haloanthracene, most commonly 9,10-dibromoanthracene (B139309) or 9,10-dichloroanthracene, with a vinyl source like ethylene (B1197577) or a vinylboronic acid derivative (Suzuki coupling).

New dendrimers have been synthesized using the Heck coupling reaction, with anthracene as the core and pyridine (B92270) as branches. sioc-journal.cn Another approach involves starting with the chloromethylation of anthracene to produce 9,10-bis(chloromethyl)anthracene. benthamopen.com This intermediate can then be converted to anthracene-9,10-dicarbaldehyde (B1207805), which serves as a precursor for further reactions. benthamopen.com The Heck reaction's mechanism involves the syn-addition of a palladium-organic species to a double bond. benthamopen.com However, in the case of this compound, the stereochemistry can hinder the necessary proximity for the insertion, preventing addition to the vinylic double bond. benthamopen.com

A variety of substituted 9,10-bis(styryl)anthracene derivatives have been synthesized in good yields via Heck coupling. researchgate.netresearchgate.net For instance, trisalkoxy substituted derivatives have been prepared using this method. researchgate.net The reaction of 9,10-dibromoanthracene with styrene (B11656) derivatives in the presence of a palladium catalyst is a common strategy. mdpi.com

ReactantsCatalyst/ReagentsProductYield (%)Reference
9,10-dibromoanthracene, styrenePd(OAc)₂, K₃PO₄, DMA(E)-9-styrylanthracene30 mdpi.com
9,10-bis(chloromethyl)anthracene, sodium, 2-nitropropaneDMSO, ethanolanthracene-9,10-dicarbaldehyde83 benthamopen.com
Trisalkoxy benzaldehyde, methyltriphenylphosphoniumbromideK-tOBu, DCMTrisalkoxy vinyl benzene- researchgate.net
9,10-dibromoanthracene, Trisalkoxy vinyl benzenePd(OAc)₂, TBAB, Et₃N, DMF/TolueneTrisalkoxy substituted 9,10-bis(styryl)anthraceneGood researchgate.net

Alternative Olefination Reactions for this compound Formation

Besides palladium-catalyzed methods, other olefination reactions are employed to synthesize the this compound core. The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting aldehydes or ketones into alkenes. udel.eduwikipedia.orguchicago.edudiva-portal.orgtcichemicals.com

The synthesis of this compound can start from anthracene-9,10-dicarbaldehyde, which is then reacted with a phosphorus ylide in a Wittig reaction. benthamopen.comgoogleapis.com For example, reacting anthracene-9,10-dicarbaldehyde with methyltriphenylphosphonium (B96628) bromide in the presence of a base like potassium tert-butoxide yields this compound. researchgate.net

The Horner-Wadsworth-Emmons reaction offers an alternative route, often using a phosphonate-stabilized carbanion. tcichemicals.compitt.edu For instance, tetraethyl anthracene-9,10-diylbis(methylene)diphosphonate can be reacted with an aldehyde in the presence of a base to form substituted divinylanthracenes. rsc.org

Synthesis of Substituted this compound Derivatives

The core this compound structure can be modified to create a wide array of derivatives with specific properties. These modifications can be made at the vinyl groups or on the anthracene core itself.

Functionalization at Vinyl Moieties: Styryl, Heteroarylvinyl, and Alkylvinyl Anthracenes

The vinyl groups of this compound are readily functionalized to introduce various aryl (styryl), heteroaryl, and alkyl substituents. This is often achieved by using substituted vinyl precursors in the coupling reactions or by modifying the vinyl groups of the parent compound.

Styryl Anthracenes: 9,10-Bis(styryl)anthracene derivatives are commonly synthesized via the Heck coupling of 9,10-dibromoanthracene with substituted styrenes. researchgate.netresearchgate.net Alternatively, the Wittig or HWE reaction of anthracene-9,10-dicarbaldehyde with substituted benzylphosphonium salts or phosphonates is used. rsc.orggoogle.com

Heteroarylvinyl Anthracenes: The introduction of heteroaromatic rings, such as pyridine, to the vinyl positions can be accomplished through Heck coupling reactions. sioc-journal.cn For example, 9,10-bis{4-[N,N-bis(4-pyridylvinyl)phenylamino]styryl}anthracene has been synthesized via this method. sioc-journal.cn

Alkylvinyl Anthracenes: While less common, the synthesis of 9,10-bis(alkylvinyl)anthracenes can be envisioned through the coupling of 9,10-dihaloanthracene with the appropriate alkyl-substituted vinyl partner.

Introduction of Electron-Donor and Electron-Acceptor Groups on the Anthracene Core and Vinyl Moieties

The electronic properties of this compound can be tuned by introducing electron-donating groups (EDGs) or electron-accepting groups (EWGs) on either the anthracene core or the vinyl substituents. mdpi.com

Electron-Donating Groups: Alkoxy groups are common EDGs introduced onto the styryl moieties. For example, 9,10-bis(p-alkoxystyryl)anthracenes have been synthesized to study their aggregation-induced emission properties. researchgate.net Triphenylamine, a strong electron donor, has also been incorporated into the structure of this compound derivatives. google.com

Electron-Accepting Groups: Groups like nitriles can act as strong electron withdrawers, causing a significant red-shift in the emission spectra of the resulting compounds. mdpi.com Pyridine moieties can also function as weak electron acceptors. sci-hub.se The synthesis of 9,10-bis(3,5-bis(trifluoromethyl)styryl)anthracene introduces strong electron-withdrawing trifluoromethyl groups. rsc.org

Synthesis of Polyvinylanthracene Cruciforms and Other Multi-Arm Architectures

The this compound framework serves as a building block for more complex, multi-dimensional structures.

Cruciforms: Tetravinylanthracene cruciforms, where vinyl groups are attached at the 2,6,9, and 10 positions of the anthracene core, have been synthesized. sci-hub.se These cruciform structures can exhibit unique photophysical properties, such as aggregation-enhanced one- and two-photon excited fluorescence. sci-hub.se The synthesis of these molecules often involves a stepwise approach, functionalizing the different positions of the anthracene core sequentially.

Multi-Arm Architectures: Dendritic structures with a this compound core have been prepared. sioc-journal.cn For instance, dendrimers with pyridine branches have been synthesized via Heck coupling. sioc-journal.cn These multi-arm architectures can lead to materials with interesting self-assembly properties and applications in optoelectronics. rsc.org

Incorporating this compound Units into Complex Molecular Architectures

The unique structural and photophysical properties of the this compound (DVA) moiety make it an attractive building block for the construction of sophisticated molecular systems. Its rigid anthracene core and reactive vinyl groups allow for its incorporation into a variety of larger structures, including macrocycles, coordination compounds, and polymers. These complex architectures leverage the characteristics of DVA to create materials with tailored functions and properties.

Construction of Macrocyclic Systems: Cyclophanes Containing this compound

Cyclophanes are a class of macrocyclic compounds containing at least one aromatic ring and a bridging aliphatic or aromatic chain. The incorporation of the this compound unit into cyclophane structures has led to the development of novel host-guest systems and materials with interesting photophysical properties. The synthesis of these systems often involves leveraging the reactivity of the vinyl groups or using the anthracene core as a rigid sidewall.

A notable example is the synthesis of a tetracationic organic cyclophane featuring two this compound units. uwf.edunih.gov These cyclophanes are part of the extended bipyridinium-based class of macrocycles, often referred to as ExnBox4+. acs.org The synthesis typically involves a template-directed protocol to improve yields and reduce the formation of oligomeric byproducts. acs.org The resulting macrocycles can exhibit unique host-guest properties and near-infrared (NIR) photoluminescence. uwf.edunih.gov

Another approach to anthracenophanes involves the bridging of the 9,10-positions of the anthracene core. While the synthesis of small-bridge nanthracenophanes has proven challenging, larger systems have been successfully prepared. acs.org Synthetic strategies often employ coupling reactions to form the bridging chain. For instance, methods like the Glaser–Eglinton coupling have been used to create cyclophanes from precursors like 9,10-bis(chloromethyl)anthracene, highlighting a pathway that could be adapted for divinylanthracene derivatives. beilstein-journals.orgbeilstein-journals.org The Diels-Alder reaction, a powerful tool for forming six-membered rings, also presents a potential strategy for constructing cyclophanes by reacting the diene-like vinyl groups of DVA with suitable dienophiles. iitk.ac.inwikipedia.org

Table 1: Examples of Synthetic Strategies for Anthracene-Containing Cyclophanes

Cyclophane Type Precursor(s) Key Reaction Reference
Tetracationic Divinylanthracene Cyclophane This compound derivative, Bipyridinium derivative Template-directed macrocyclization uwf.edu, nih.gov, acs.org
Anthracenophane (general) 9,10-Bis(chloromethyl)anthracene, Di-alkyne Glaser-Eglinton coupling beilstein-journals.org, beilstein-journals.org
nAnthracenophanes Dithiananthracenophanes (Precursor studies) acs.org

Integration into Coordination Compounds: Metal-Bridged Anthracene Complexes

The vinyl groups of this compound serve as excellent anchoring points for metal centers, allowing the molecule to act as a bridging ligand in coordination compounds. This integration leads to the formation of multinuclear metal complexes where the DVA unit facilitates electronic communication between the metal centers.

Research has extensively focused on divinylanthracene-bridged diruthenium complexes. nih.govacs.orglookchem.com These compounds are typically synthesized by reacting an appropriate ruthenium precursor, such as [RuHCl(CO)(PPh₃)₃], with the divinylanthracene ligand. acs.org The resulting bimetallic complexes feature two ruthenium centers connected by the conjugated π-system of the DVA bridge. The electronic properties of these complexes are highly dependent on the substitution pattern on the anthracene ring (e.g., 9,10- vs. 2,6-substitution) and the nature of the other ligands attached to the metal. nih.govacs.org Spectroscopic and electrochemical studies reveal that the DVA bridge acts as a non-innocent ligand, participating in the redox processes of the complex. nih.gov The degree of electronic communication between the metal centers can be tuned, influencing the properties of the mixed-valence states generated upon oxidation. acs.org

Beyond ruthenium, this compound derivatives are being explored for the synthesis of coordination polymers (CPs) with properties like aggregation-induced emission (AIE). bohrium.com The strategy involves the self-assembly of DVA-based ligands with various metal ions to create crystalline materials. These materials have potential applications as sensors, leveraging changes in their luminescence upon interaction with analytes. bohrium.com

Table 2: Representative Metal-Bridged this compound Complexes

Complex Metal Center(s) Key Feature Investigated Properties Reference
[{RuCl(CO)(PMe₃)₃}₂(μ-CH=CH-Anth-CH=CH)] Ruthenium (Ru) Dinuclear complex with DVA bridge Electronic properties, Spectroelectrochemistry, Redox chemistry nih.gov
[RuCl(CO)(PPh₃)₃]₂(μ-CH=CH-Anth-CH=CH) Ruthenium (Ru) Varying substitution patterns (9,10-, 1,5-, 2,6-, 1,8-) Optical properties, Fluorescence, Electronic communication acs.org
AIE Coordination Polymers Various (e.g., Ni(II)) Assembly of DVA-derivative ligands and metal ions Aggregation-induced emission (AIE), Luminescence sensing bohrium.com

Polymerization and Copolymerization Strategies for this compound Monomers

The presence of two polymerizable vinyl groups makes this compound a candidate monomer for the synthesis of conjugated polymers. However, the direct polymerization of DVA has faced significant challenges. Attempts to polymerize this compound via methods like the Heck coupling reaction have been reported to be unsuccessful, often due to the formation of insoluble oligomers that precipitate out of the reaction mixture, halting further chain growth. researchgate.netgatech.edu

Despite the difficulties in forming high molecular weight homopolymers, this compound has been successfully incorporated into polymeric materials through copolymerization and encapsulation strategies. A prominent application is in the creation of fluorescent organic nanoparticles, or "AIE dots," which exhibit aggregation-induced emission. nih.govresearchgate.net In this approach, the DVA molecule is encapsulated within an amphiphilic polymer matrix, such as poly(styrene-co-maleic anhydride) (PSMA) or poly(isobutylene-alt-maleic anhydride) (PIMA). nih.govresearchgate.net The polymer shell prevents the DVA molecules from excessive aggregation and quenching in aqueous environments, leading to bright, stable fluorescent nanoparticles with high quantum yields. nih.gov These AIE dots have shown promise in applications such as biological imaging. nih.gov

Similarly, complex AIE-active molecules containing a this compound core have been synthesized and then encapsulated in a polymer matrix, such as poly(styrene)-poly(4-vinylpyridine) (PS-PVP), to fabricate ultrabright AIE dots. rsc.org These strategies highlight how DVA can be effectively used as a functional component in advanced polymeric materials, even if its direct homopolymerization remains a synthetic hurdle.

Table 3: Polymerization and Encapsulation Strategies Involving this compound

Method Monomer(s)/Components Resulting Material Key Finding/Application Reference
Heck Coupling This compound Insoluble oligomers Polymerization failed due to insolubility issues. researchgate.net, gatech.edu
Nanoprecipitation/ Encapsulation This compound (DSA), PSMA, PIMA AIE Organic Dots Successful formation of bright, stable fluorescent nanoparticles for cell imaging. nih.gov, researchgate.net
Encapsulation AIE molecule with DVA core, PS-PVP Ulrabright AIE Dots Fabrication of highly fluorescent nanoparticles with a polymer shell. rsc.org

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 9,10 Divinylanthracene Systems

High-Resolution Structural and Spectroscopic Analysis

High-resolution analytical techniques are indispensable for confirming the molecular structure and purity of 9,10-divinylanthracene and for probing its conformation in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its synthesis and structure.

¹H and ¹³C NMR: While a definitive, fully assigned spectrum for the isolated this compound molecule is not widely published, data from derivatives and similar compounds allow for a reliable prediction of its spectral features. The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons and the aromatic protons of the anthracene (B1667546) core. In a polymer containing this compound segments, aromatic protons appear in the range of 7.27–8.42 ppm, while vinylic protons are observed between 6.79 and 7.85 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For a derivative of this compound, characteristic peaks for the vinylic and aromatic carbons are observed in the region of 123–148 ppm. rsc.org The quaternary carbons of the anthracene core to which the vinyl groups are attached would appear in this downfield region but are expected to have a lower intensity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Polymer System Incorporating this compound Segments.

Nucleus Type of Atom Chemical Shift (δ) in ppm
¹H Aromatic 7.27 - 8.42
¹H Vinylic 6.79 - 7.85

Data sourced from a study on a triphenylamine-containing polymer with this compound units. rsc.org

Solid-State NMR: Solid-state NMR is a powerful, non-destructive technique for studying the structure and dynamics of materials in their solid form. For AIE-active materials like this compound, this technique can provide critical insights into the molecular packing and intermolecular interactions in the crystalline or aggregated state that give rise to their unique luminescent properties.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's elemental composition. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places).

For this compound (molecular formula C₁₈H₁₄), the theoretical exact mass can be calculated. This calculated value is then compared to the experimentally measured mass. A close match between the theoretical and experimental values confirms the molecular formula and, by extension, the successful synthesis of the target compound. This technique is routinely used in the characterization of newly synthesized materials containing the this compound core. semanticscholar.orgacs.org

Table 2: Calculated Exact Mass for this compound.

Molecular Formula Ion Theoretical Exact Mass (m/z)

Optical Spectroscopy for Electronic Transitions and Photoluminescence

Optical spectroscopy techniques are vital for elucidating the electronic structure and photophysical properties of this compound, particularly its characteristic AIE behavior and potential for light-emitting applications.

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule upon absorption of light. The spectrum of this compound and its derivatives is characterized by strong absorption bands in the UV and visible regions, which are attributed to π-π* transitions within the extended conjugated system of the anthracene core and vinyl groups.

In solution, derivatives of 9-vinylanthracene (B1293765) show absorption maxima around 390 nm. nih.gov When incorporated into a polymer film, the absorption of the this compound unit can be red-shifted, which indicates the presence of π-π stacking interactions between molecules in the solid state. rsc.org This aggregation is directly linked to the AIE properties of the system.

Table 3: UV-Vis Absorption Data for Systems Containing Vinyl-Anthracene Moieties.

Compound System Solvent/State Absorption Maxima (λₘₐₓ) in nm
(E)-9-(4-(diphenylamino)styryl)anthracene DMSO 390
(E)-4-(2-(anthracen-9-yl)vinyl)pyridine DMSO 392

Data sourced from studies on 9-vinylanthracene derivatives nih.gov and polymers containing this compound. rsc.org

Fluorescence spectroscopy is key to understanding the emissive properties of this compound.

Steady-State Fluorescence: The most notable characteristic of this compound is its aggregation-induced emission (AIE). acs.org In dilute solutions, the molecule exhibits very weak fluorescence because the vinyl groups can undergo low-energy rotational and vibrational motions, providing a non-radiative pathway for the excited state to decay. However, in the aggregated state or in a solid matrix, these intramolecular motions are restricted. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in strong fluorescence emission. figshare.com

Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time (typically on the nanosecond or picosecond scale) after excitation with a short pulse of light. It provides direct information about the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. Time-resolved studies have been instrumental in confirming the AIE mechanism for this compound systems. acs.orgfigshare.com In dilute solutions where the molecule is non-emissive, a very short fluorescence lifetime is observed, indicating rapid non-radiative decay. acs.org In contrast, in the aggregated state, a significantly longer fluorescence lifetime is measured, which corresponds to the now-dominant and more efficient radiative decay pathway. figshare.comrsc.org

Developing organic materials that emit light in the near-infrared (NIR) region (typically >700 nm) is of great interest for applications in bio-imaging and telecommunications. Research has shown that systems incorporating this compound can be designed to exhibit NIR photoluminescence.

A notable example is a polymer named TPA-AN-TPM, which contains non-coplanar this compound segments. This material, in its solid film state, displays a strong NIR emission with a peak at 706 nm. rsc.org This demonstrates that by engineering the molecular structure around the this compound core, its emission can be pushed into the NIR region. Similarly, tetracationic cyclophanes that incorporate this compound units have been shown to produce deep-red and NIR photoluminescence. researchgate.net These findings highlight the versatility of the this compound chromophore for creating advanced, long-wavelength-emitting materials.

Table 4: List of Chemical Compounds Mentioned

Compound Name Abbreviation (if used)
This compound -
Triphenylamine TPA
(E)-9-(4-(diphenylamino)styryl)anthracene -
(E)-4-(2-(anthracen-9-yl)vinyl)pyridine -
TPA-AN-TPM -

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) Spectroscopy

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are powerful spectroscopic techniques for investigating chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while CPL measures the differential emission of left and right circularly polarized light from a chiral luminophore. These techniques provide information about the three-dimensional structure and stereochemistry of molecules.

In the context of this compound systems, chirality can be introduced through the strategic placement of chiral substituents or through the formation of helical supramolecular assemblies. For instance, a tetraphenylethene derivative incorporating two L-leucine units attached to a 9,10-distyrylanthracene (B86952) core has been synthesized. researchgate.net This molecule, referred to as TPE-DLEU, exhibits weak CD signals in solution but displays strong Cotton effects in the aggregated state, a phenomenon known as aggregation-induced circular dichroism (AICD). researchgate.net This indicates the formation of ordered, chiral aggregates.

Furthermore, thin films of TPE-DLEU demonstrate circularly polarized luminescence with a notable emission dissymmetry factor (g_lum) of +3.2 × 10⁻³. researchgate.net The positive sign of the g_lum value suggests a predominance of one helical sense in the self-assembled nanofibers. researchgate.net The ability to control the helical self-assembly of these systems opens up possibilities for creating materials with specific chiroptical properties for applications in photonics and electronics. researchgate.net

CompoundStateCD SignalCPL (g_lum)Reference
TPE-DLEUSolutionWeak- researchgate.net
TPE-DLEUAggregated StateStrong (AICD)- researchgate.net
TPE-DLEUFilm-+3.2 × 10⁻³ researchgate.net

Two-Photon Absorption (2PA) Spectroscopy

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is highly dependent on the molecular structure, particularly the extent of π-conjugation and the presence of donor-acceptor groups. The 2PA cross-section (σ₂) is a measure of the efficiency of this process.

Derivatives of this compound have been investigated for their 2PA properties. A series of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives with different substituents at the 9,10-positions have been synthesized and their two-photon cross-sections determined. nih.govkorea.ac.kr These compounds exhibit significant 2PA cross-sections in the range of 740–3940 Göppert-Mayer (GM) units at wavelengths between 780 nm and 960 nm. nih.govkorea.ac.kr The magnitude of the 2PA cross-section was found to increase with the electron-withdrawing ability of the substituents at the 9,10-positions. nih.govkorea.ac.kr

For instance, substituting the 9,10-positions with phenyl and phenylethynyl groups resulted in a higher two-photon action cross-section compared to a styryl group. nih.gov This highlights the tunability of the nonlinear optical properties of these anthracene derivatives through chemical modification. nih.gov

Compound FamilySubstituents at 9,10-positions2PA Cross-section (δ) Range (GM)Wavelength Range (nm)Reference
2,6-bis(p-dihexylaminostyryl)anthracene derivativesPhenyl, Styryl, Phenylethynyl740–3940780–960 nih.govkorea.ac.kr

Electrochemical and Redox Characterization

Electrochemical methods are vital for understanding the redox behavior and electronic structure of this compound systems. These techniques provide information on the ease of oxidation and reduction, the stability of the resulting radical ions, and changes in the electronic structure upon redox events.

Cyclic Voltammetry for Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the oxidation and reduction potentials of a molecule. In a typical CV experiment, the potential is swept linearly to a set value and then swept back to the initial potential. The resulting current is plotted against the applied potential, providing a voltammogram that reveals the redox processes.

Studies on anthracene derivatives have utilized CV to characterize their electrochemical behavior. For example, the electrochemical reduction of 9,10-diphenylanthracene (B110198) has been studied using CV, which confirmed the formation of a stable radical anion upon reduction. utexas.edu The half-wave potential for this reduction was found to be consistent with theoretical calculations. utexas.edu Similarly, the CV of anthracene and its methylated derivatives, such as 9-methylanthracene (B110197) and 9,10-dimethylanthracene, have been compared to understand the effect of substitution on their redox properties. researchgate.net

Spectroelectrochemistry for Electronic Structure Changes Upon Redox Processes

Spectroelectrochemistry combines spectroscopic techniques (such as UV-Vis-NIR absorption spectroscopy) with electrochemistry. This allows for the in-situ monitoring of changes in the electronic absorption spectrum of a molecule as it undergoes oxidation or reduction. This provides direct evidence for the formation of new electronic species, such as radical cations and anions, and offers insights into their electronic structure.

Vibrational and Advanced Microscopic Spectroscopies

Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, are essential tools for probing the molecular structure, bonding, and intermolecular interactions within materials.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Molecular Packing

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in the polarizability.

The IR and Raman spectra of anthracene and its derivatives are characterized by a series of distinct bands corresponding to specific vibrational modes. For instance, the IR spectrum of 9,10-dihydroanthracene (B76342) shows characteristic peaks for aromatic C-H stretching, C=C stretching in the aromatic rings, and aliphatic C-H stretching of the dihydro- portion. chemicalbook.comnist.govnist.gov Analysis of the IR spectra of adducts of 9,10-dihydroanthracene, such as the one with succinic anhydride (B1165640), reveals the characteristic strong absorption peaks of the carbonyl groups of the anhydride moiety. brainly.comchegg.com

Raman spectroscopy is particularly useful for studying molecular packing in the solid state. Differences in the Raman spectra of different polymorphs of 9,10-diphenylanthracene have been observed, indicating distinct molecular arrangements and intermolecular interactions in the different crystal forms. mdpi.com For example, variations in the wavenumber ranges of 1200–1010 cm⁻¹ and 490–400 cm⁻¹ were noted between two polymorphs. mdpi.com

CompoundSpectroscopic TechniqueKey Vibrational FeaturesReference
9,10-dihydroanthraceneIRAromatic C-H stretch, Aromatic C=C stretch, Aliphatic C-H stretch chemicalbook.comnist.govnist.gov
9,10-dihydroanthracene-9,10-α,β-succinic anhydrideIRStrong carbonyl (C=O) stretching peaks from anhydride brainly.comchegg.com
9,10-diphenylanthracene (polymorphs)RamanDifferences in the 1200–1010 cm⁻¹ and 490–400 cm⁻¹ regions mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Density Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. It is uniquely suited for the characterization of radical ions, providing detailed insight into the distribution of the unpaired electron's wavefunction over the molecule, known as the spin density. nih.gov When a radical ion of a molecule like this compound is generated, for instance through electrochemical reduction or oxidation, it can be analyzed by EPR.

The fundamental principle of EPR involves detecting the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The interaction between the electron's spin and the magnetic moments of nearby nuclei with non-zero spin (such as ¹H) leads to the splitting of the EPR signal into multiple lines. This splitting is known as hyperfine coupling, and the magnitude of the splitting, the hyperfine coupling constant (hfc), is directly proportional to the spin density at that nucleus.

For aromatic radicals, the spin density is distributed across the π-system. In the case of the parent anthracene radical cation, the unpaired electron is delocalized over the entire anthracene core. nih.gov EPR studies on the anthracene radical show distinct sets of hyperfine coupling constants for the protons at the C9/C10, C1/C4/C5/C8, and C2/C3/C6/C7 positions, reflecting the symmetry of the spin distribution. nih.gov

Upon introduction of vinyl groups at the 9 and 10 positions, the π-system is extended, and the spin density distribution is significantly altered. The vinyl groups participate in the delocalization of the unpaired electron. Consequently, the EPR spectrum of the this compound radical ion would be expected to show smaller hyperfine coupling constants for the anthracene ring protons compared to the unsubstituted anthracene radical, as spin density is withdrawn onto the vinyl substituents. Furthermore, new hyperfine couplings to the protons on the vinyl groups would appear, providing a direct measure of the spin density at these positions.

Analysis of these hyperfine coupling constants, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed mapping of the spin density. nih.gov This information is crucial for understanding the reactivity of the radical ion and the electronic influence of the vinyl substituents on the anthracene core. While specific experimental EPR data for the this compound radical is not widely published, the principles can be illustrated by comparing the well-documented anthracene radical with related substituted systems like 9-phenylanthracene. nih.govutexas.edu

Table 1: Representative ¹H Hyperfine Coupling Constants (hfc) for Anthracene Radical Cation

This table shows experimentally determined hyperfine coupling constants for the anthracene radical cation, which serves as a baseline for understanding substituted systems. The introduction of vinyl groups at positions 9 and 10 would alter this distribution.

Position in Anthracene CoreNumber of Equivalent ProtonsHyperfine Coupling Constant (Gauss)
9, 1026.54
1, 4, 5, 843.06
2, 3, 6, 741.48

Data derived from studies on anthracene radical intermediates. nih.gov

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed within a transmission electron microscope (TEM) that provides nanoscale chemical and electronic information. nih.govarxiv.org It is based on analyzing the energy distribution of electrons that have passed through a thin sample. wikipedia.org As the electrons traverse the material, some undergo inelastic scattering, losing a characteristic amount of energy that corresponds to specific electronic excitations within the sample, such as core-shell ionizations or valence electron excitations (plasmons). wikipedia.orgyoutube.com

EELS is particularly powerful for carbon-based materials like this compound. wikipedia.org An EELS spectrum is typically divided into two main regions: the low-loss region (up to ~50 eV) and the core-loss region (>50 eV). youtube.com

Low-Loss Region: This region is dominated by plasmon peaks, which arise from collective oscillations of valence electrons. For this compound, the low-loss spectrum would feature a prominent π-plasmon peak, characteristic of the sp²-hybridized carbon atoms in the aromatic system. The position and shape of this peak are sensitive to the electronic structure and the degree of π-conjugation.

Core-Loss Region: This region contains ionization edges corresponding to the energy required to excite core-level electrons (e.g., from the 1s shell of carbon) to unoccupied states. wikipedia.org The carbon K-edge (starting at ~285 eV) is of particular interest. The precise onset energy and the near-edge fine structure (ELNES) of the carbon K-edge can be used to distinguish between different bonding environments. For this compound, EELS could potentially differentiate the aromatic carbons of the anthracene core from the vinylic carbons due to subtle differences in their local chemical and bonding environments. The ELNES is analogous to information obtained from X-ray Absorption Spectroscopy (XAS) but with significantly higher spatial resolution. aps.org

The high spatial resolution of EELS allows for the analysis of local variations in composition and bonding. nih.gov For example, in a polymer or composite containing this compound, EELS could be used to map the distribution of the molecule and probe the local electronic structure at interfaces or within specific nanodomains.

Table 2: Potential Application of EELS for Characterizing this compound

This table conceptualizes the type of information that could be obtained from an EELS analysis of this compound, highlighting the technique's capability to provide localized chemical data.

EELS Spectral RegionExcitation TypeInformation Obtainable for this compound
Low-Loss (< 50 eV)Valence Electron Excitationπ-plasmon peak position and intensity, related to the conjugated π-electron system.
Core-Loss (> 50 eV)Carbon K-edge (~285 eV)Elemental confirmation of carbon.
Core-Loss (ELNES)Carbon K-edge Fine StructureDifferentiation between aromatic and vinylic sp² carbon environments; information on π* and σ* unoccupied states.

Photophysical Phenomena and Mechanisms in 9,10 Divinylanthracene and Its Derivatives

Aggregation-Induced Emission (AIE) and Related Luminescence Enhancement

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. acs.org 9,10-Divinylanthracene is recognized as an archetypal AIE-active unit (AIEgen). acs.org In dilute solutions, these molecules are typically non-emissive due to the dissipation of excited-state energy through non-radiative pathways, primarily intramolecular rotations. However, in the aggregated state or in the solid form, these rotations are restricted, leading to a significant enhancement of fluorescence.

Mechanism of Restricted Intramolecular Rotation (RIR)

The primary mechanism underpinning the AIE effect in this compound and its derivatives is the restriction of intramolecular rotation (RIR). acs.orgresearchgate.net In isolated molecules, the vinyl groups attached to the anthracene (B1667546) core can freely rotate. These rotational motions act as non-radiative decay channels, effectively quenching fluorescence. acs.org When the molecules aggregate, the physical constraints imposed by neighboring molecules hinder these rotations. acs.orgrsc.org This "locking" of the molecular conformation blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, resulting in strong light emission. acs.org

Derivatives of 9,10-distyrylanthracene (B86952) (DSA), which share the divinylanthracene core, also exhibit AIE properties governed by the RIR mechanism. researchgate.net In dilute solutions, these molecules have a twisted conformation in the ground state and relax to a more planar structure in the excited state. researchgate.netresearchgate.net However, in aggregates, the restriction of the intramolecular torsion around the vinyl group is essential for the observed aggregation-induced emission. researchgate.net

Role of Molecular Packing and Intermolecular Interactions (e.g., J-Aggregation)

The way in which this compound derivatives pack in the solid state significantly influences their photophysical properties. epa.gov Subtle changes in the molecular structure can lead to different packing arrangements, such as J-aggregation or H-aggregation, which in turn affect the emission characteristics. acs.org

J-aggregation, characterized by a head-to-tail arrangement of molecules, can lead to red-shifted emission and high fluorescence efficiency. epa.gov For instance, the 9,10-bis(p-dimethylaminostyryl)anthracene (9,10-MADSA) crystal exhibits a high fluorescence quantum yield (59.4%) and a red-shifted emission peak at 586 nm, which is attributed to its specific J-aggregation packing mode. epa.gov In contrast, its homologue, 9,10-bis(p-dipropylaminostyryl)anthracene (9,10-PADSA), shows a yellow-emitting crystal with a lower fluorescence efficiency (29.2%). epa.gov

The transformation between different aggregation types can be induced by external stimuli. For example, in 9,10-bis(2-(pyridin-4-yl)vinyl)anthracene (BP4VA), hydrogen bonding can convert the packing from a J-aggregate pattern to a mixture of J-type and H-type dimers, altering the fluorescence properties. acs.org The loose molecular packing in the crystalline states of some tetraphenylethene and this compound derivatives is also responsible for their mechanochromic behavior, where the emission color changes under mechanical stress due to the disruption of the crystal packing. rsc.org

DerivativePacking ModeEmission Wavelength (nm)Fluorescence Quantum Yield (%)Reference
9,10-MADSAJ-aggregation58659.4 epa.gov
9,10-PADSANot specified55329.2 epa.gov
BP4VAJ-aggregateNot specifiedNot specified acs.org

Effects of Molecular Conformation and Planarity on AIE Characteristics

The conformation and planarity of this compound derivatives are crucial in determining their AIE behavior. acs.orgnih.gov In dilute solutions, these molecules often adopt a twisted or non-planar conformation. researchgate.netresearchgate.net Upon excitation, they may relax to a more planar excited state, a process that can influence the emission wavelength. researchgate.net

The twisted ground-state conformation helps to prevent strong intermolecular π-π stacking in the aggregated state, which would otherwise lead to fluorescence quenching. acs.orgresearchgate.net This twisted structure, combined with the restriction of intramolecular rotation in the aggregate, is a key factor for achieving high solid-state emission efficiency. acs.org

For example, in derivatives of 9,10-distyrylanthracene, the twisted structure in the ground state relaxes to a planar structure within picoseconds after excitation in dilute solutions. researchgate.netresearchgate.net However, in the aggregated state, this planarization is hindered, and the enhanced fluorescence originates from the optically allowed S1–S0 transition, coupled with the suppression of non-radiative decay due to molecular stacking. researchgate.net The non-planar conformations of various 9,10-diheteroarylanthracene derivatives, resulting from intramolecular torsional effects, have been confirmed by their crystal structures and are linked to their AIE properties. rsc.org

Excited State Dynamics and Energy Transfer Processes

The excited-state behavior of this compound derivatives is complex and can involve processes such as intramolecular charge transfer and exciplex formation, which significantly impact their photophysical properties.

Intramolecular Charge Transfer (ICT) in this compound Derivatives

In some this compound derivatives, particularly those with electron-donating and electron-accepting groups, intramolecular charge transfer (ICT) can occur in the excited state. acs.orglookchem.com This process involves the transfer of an electron from the donor to the acceptor moiety upon photoexcitation, leading to a charge-separated state. researchgate.net

The formation of a twisted intramolecular charge transfer (TICT) state is a key factor in the solvent-dependent emission of some derivatives. researchgate.netacs.org In polar solvents, the TICT state is stabilized, which often leads to a large Stokes shift and weak emission because the TICT state can act as a "dark state" that deactivates non-radiatively. researchgate.netacs.org For instance, two oligo(phenothiazine)s linked by a this compound core exhibit typical AIE properties and solvent-polarity-dependent emission. acs.org In polar solvents, the formation of a TICT state results in weak emission, while in the aggregated state, the restriction of intramolecular torsion prevents the formation of this charge transfer state, leading to efficient AIE. researchgate.netacs.org

The presence of ICT is often confirmed by solvatochromism, where the emission wavelength shifts with the polarity of the solvent. nih.govlookchem.com Theoretical calculations can also reveal the localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) on the donor and acceptor parts of the molecule, respectively, supporting the occurrence of ICT. researchgate.net

Derivative SystemPhenomenonObservationReference
Oligo(phenothiazine)s with this compound coreTwisted Intramolecular Charge Transfer (TICT)Weak emission with large Stokes shifts in polar solvents. researchgate.netacs.org
10,10'-bis(2-(N-alkylphenothiazine-3-yl)vinyl)-9,9'-bianthraceneIntramolecular Charge Transfer (ICT)Emission wavelengths are strongly affected by solvent polarity. lookchem.com

Tuning Emission Wavelengths through Structural Modification and Aggregation

The emission wavelengths of this compound (DVA) and its derivatives can be precisely controlled through strategic structural modifications and by influencing their aggregation states. These approaches manipulate the electronic properties and intermolecular interactions of the molecules, leading to a wide range of emission colors.

Structural Modification:

The introduction of different functional groups to the DVA core significantly impacts its photophysical properties. For instance, the incorporation of pyridine (B92270) moieties, as seen in 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA), leads to multi-stimuli responsive fluorescence. rsc.org The substitution pattern on the anthracene core and the nature of the vinyl substituents play a crucial role in determining the emission color. Modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength.

The introduction of N-alkyl chains of varying lengths to 9,10-bis[(N-alkylcarbazol-3-yl)vinyl]anthracenes (ACZn) demonstrates a clear dependence of solid-state fluorescence on the chain length. As the N-alkyl chain length increases, the emission spectra of both pristine and ground solids experience shifts, with the pristine solids showing a red-shift and the ground solids a blue-shift. researchgate.net Similarly, in a series of 10,10'-bis(2-(N-alkylphenothiazine-3-yl)vinyl)-9,9'-bianthracene compounds (PVBAn), the emission wavelengths are strongly influenced by the length of the N-alkyl chains, exhibiting intramolecular charge transfer (ICT) characteristics. lookchem.com

Furthermore, the strategic placement of alkoxy groups in 9,10-bis(alkoxystyryl)anthracenes affects their piezo-fluorochromism and aggregation-induced emission (AIE) properties, highlighting the importance of substituent positioning. utah.edu The synthesis of various 9-vinylanthracene (B1293765) derivatives through Heck coupling has shown that functionalization at the 9-position can lead to compounds with emission maxima ranging from blue to red regions of the spectrum. mdpi.com

Aggregation Effects:

Aggregation is a powerful tool for tuning the emission of DVA derivatives. Many of these compounds exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive solutions become highly luminescent in the aggregated state. acs.orgnih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgfigshare.com

The formation of different crystalline polymorphs can also lead to distinct emission colors. For example, 9,10-bis((E)-2-(pyridin-2-yl)vinyl)anthracene (BP2VA) and BP4VA can form multiple polymorphs with different crystal structures and, consequently, different emission properties. rsc.orgresearchgate.netresearchgate.net The specific packing arrangement of molecules in the crystal lattice, including π-π stacking interactions, dictates the extent of intermolecular electronic coupling and thus the emission wavelength. researchgate.netbohrium.com Tighter intermolecular stacking generally leads to red-shifted emissions due to enhanced delocalization of the excited state. researchgate.netrsc.org

The interplay between structural design and aggregation behavior provides a versatile platform for creating materials with tailored emission characteristics for applications in optoelectronics and sensing.

Amplified Spontaneous Emission (ASE) in Solid States

Amplified Spontaneous Emission (ASE) is a phenomenon where spontaneously emitted photons are amplified via stimulated emission as they travel through a gain medium, leading to a significant narrowing of the emission spectrum and a superlinear increase in output intensity above a certain pump energy threshold. wikipedia.org In the solid state, particularly in single crystals and thin films of organic molecules, ASE is a key indicator of the material's potential for use in laser applications.

For derivatives of this compound, specifically 9,10-distyrylanthracene derivatives, strong solid-state emission is a prerequisite for observing ASE. The efficient packing of molecules in a crystalline lattice can lead to high fluorescence quantum yields. For instance, a methyl-substituted 9,10-distyrylanthracene derivative, through tight intermolecular stacking via supramolecular interactions, forms large, high-quality needle-like single crystals with a fluorescence efficiency of 35%. rsc.org These well-ordered crystalline structures act as optical waveguides, confining the emitted light and promoting amplification.

The threshold for ASE is a critical parameter that defines the minimum pump energy required to initiate the amplification process. A low ASE threshold is desirable for practical applications. In the case of the aforementioned methyl-substituted 9,10-distyrylanthracene single crystal, a low ASE threshold of 10 μJ per pulse was observed. rsc.org This low threshold is a direct consequence of the high material gain and the excellent optical feedback provided by the crystalline waveguide structure.

The generation of ASE in these materials is highly dependent on the quality of the solid-state medium. The presence of defects or grain boundaries in polycrystalline films can scatter light and increase the ASE threshold or even prevent its observation. Therefore, the ability to grow large, high-quality single crystals is crucial for achieving efficient ASE. rsc.org

The study of ASE in this compound derivatives and related compounds is essential for the development of new organic solid-state lasers, which offer advantages such as tunability, low-cost fabrication, and mechanical flexibility.

Stimuli-Responsive Photoluminescence in this compound Systems

The photoluminescence of this compound (DVA) and its derivatives can be dynamically controlled by external stimuli, making them "smart" materials with potential applications in sensors, switches, and displays. This responsive behavior stems from changes in molecular conformation, packing, and electronic structure induced by the stimulus.

Mechanochromism and Piezochromic Luminescence

Mechanochromism refers to the change in color, and specifically mechano-fluorochromism to the change in fluorescence color, in response to mechanical stimuli such as grinding, shearing, or pressing. utah.edursc.org Piezochromic luminescence is a subset of this phenomenon, specifically referring to color changes induced by high pressure. rsc.orgresearchgate.netgoogle.com.sg

Many DVA derivatives exhibit reversible mechanochromic behavior. researchgate.netutah.edursc.org For example, the as-prepared crystalline powder of a DVA derivative might emit blue-green light, which then shifts to a longer wavelength (e.g., yellowish-green) upon grinding. utah.edu This red shift is often attributed to a phase transition from a crystalline state to a more amorphous state. researchgate.netsci-hub.se The mechanical force disrupts the ordered molecular packing, leading to a more planar molecular conformation and subsequent planar intramolecular charge transfer (PICT), which lowers the energy of the excited state and red-shifts the emission. utah.edusci-hub.se This process is often reversible; the original fluorescence can be recovered by fuming the ground powder with a solvent or by heating, which allows the molecules to reorganize back into their initial crystalline state. utah.edusci-hub.se

The extent of the mechanochromic shift can be influenced by the molecular structure. For instance, in 9,10-bis[(N-alkylcarbazol-3-yl)vinyl]anthracenes (ACZn), the length of the N-alkyl chains affects the reversibility and magnitude of the piezo-fluorochromism. researchgate.net Similarly, for distyrylanthracene derivatives, the terminal groups on the styryl moieties can influence the molecular packing and, consequently, the mechano-fluorochromic properties. bohrium.com

High-pressure studies provide a more controlled way to investigate piezochromic luminescence. The application of pressure can induce phase transitions to different polymorphic forms with distinct emission colors. For example, 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA) exhibits piezochromic behavior that can be explained by changes in its aggregation state under high external pressure. rsc.org

CompoundInitial EmissionEmission after GrindingReversibilityRef.
DMCS-TPEBlue-green (474 nm)Yellowish-green (531 nm)Reversible with DCM fuming utah.edu
AnDMBBlue-greenRed-shifted by 40 nm- bohrium.com
AnDBARed-shifted emissionRed-shifted by 18 nm- bohrium.com
PVTPANYellow (536 nm)Red (608 nm)Reversible with heating/DCM fuming rsc.org
P3TPANYellowish-orange (572 nm)Orange-red (598 nm)Reversible with heating/DCM fuming rsc.org
P10TPANYellowish-green (514 nm)Orange (568 nm)Reversible at room temperature rsc.org

Solvatochromism and Environment-Dependent Emission

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org In polar solvents, molecules with a larger dipole moment in the excited state are stabilized more than the ground state, leading to a red shift in the emission spectrum (positive solvatochromism). Conversely, if the ground state is more polar, a blue shift is observed (negative solvatochromism). wikipedia.org

Several derivatives of this compound exhibit significant solvatochromism. mdpi.comfigshare.comresearchgate.net For instance, two oligo(phenothiazine)s containing a this compound core show solvent polarity-dependent emission. figshare.com In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state leads to weak emission with large Stokes shifts. figshare.com The interactions between the solvent and the solute facilitate non-radiative decay pathways. figshare.com

The emission of certain 9-vinylanthracene derivatives is also highly dependent on the solvent environment. mdpi.com For example, a particular derivative shows its strongest emission in the hydrophobic solvent toluene, while the emission is significantly quenched in the highly polar solvent water. mdpi.com This behavior is crucial for their application as fluorescent probes in biological systems.

The study of solvatochromism provides valuable insights into the electronic structure of DVA derivatives and their interactions with the surrounding environment, which is essential for designing sensors that can report on local polarity.

Chemo-Responsive Luminescence: pH and Analyte Interaction Effects

The fluorescence of specifically designed this compound derivatives can be modulated by chemical stimuli, such as changes in pH or the presence of specific analytes. This chemo-responsive behavior is typically achieved by incorporating functional groups that can interact with the chemical species of interest.

pH-Responsive Luminescence:

By introducing acidic or basic moieties into the DVA structure, pH-sensitive fluorescent probes can be created. A prime example is 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA), which contains pyridine units. rsc.orgrsc.org The nitrogen atoms on the pyridine rings can be protonated in acidic conditions and deprotonated in basic conditions. This protonation/deprotonation process significantly alters the frontier molecular orbitals of the molecule, resulting in distinct emission colors. rsc.orgresearchgate.netrsc.org For BP4VA, this leads to a reversible switch between green and red emission under acid and base stimuli, respectively. researchgate.netrsc.org This behavior makes it a potential candidate for pH sensing applications.

The fluorescence of certain compounds can be used to detect the end points of acid-base titrations. libretexts.org For example, the phenolic form of a molecule might be non-fluorescent or emit in the UV region, but upon deprotonation in a basic medium to form the phenolate (B1203915) ion, the emission can shift to the visible region. libretexts.org This principle can be applied to DVA derivatives by incorporating appropriate functional groups.

Analyte Interaction Effects:

The fluorescence of DVA derivatives can also be designed to respond to the presence of specific analytes. This is often achieved through mechanisms like aggregation-induced emission (AIE) where the analyte induces aggregation of the probe, or through specific binding events that alter the electronic properties of the fluorophore.

For instance, DVA-based AIE-active organic dots have been developed for cell imaging. nih.gov By conjugating folic acid to the surface of these dots, they can specifically target and mark cells that overexpress folate receptors, demonstrating a specific analyte (folate receptor) interaction effect. nih.gov

The development of chemo-responsive DVA systems holds promise for the creation of highly sensitive and selective sensors for a wide range of applications, from environmental monitoring to medical diagnostics.

Multi-Stimuli Responsive Fluorescence Switching Behavior

Certain derivatives of this compound can exhibit changes in their fluorescence in response to multiple, distinct external stimuli. This multi-stimuli responsiveness makes them highly versatile for advanced applications in smart materials and molecular-scale devices.

A key example of a multi-stimuli responsive DVA derivative is 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA). rsc.orgrsc.org The incorporation of pyridine groups into the DVA framework is crucial for this multifaceted behavior. BP4VA demonstrates remarkable and reversible fluorescence changes under the influence of:

Mechanical Force (Piezochromism): As discussed previously, the application of pressure to BP4VA induces a change in its crystal packing, leading to a shift in its emission color. rsc.orgrsc.org This piezochromic luminescence originates from the transformation between different polymorphic or aggregation states. rsc.org

Heat (Thermochromism): The ground, mechanochromically altered state can often be reverted to the original state by heating, which provides the thermal energy for the molecules to rearrange into their thermodynamically stable crystalline form. researchgate.net

Chemical Stimuli (Protonation/Deprotonation): The pyridine moieties in BP4VA are susceptible to protonation by acids and deprotonation by bases. This chemical stimulus directly affects the electronic structure of the molecule, causing a distinct and reversible shift in the fluorescence emission from green to red. rsc.orgresearchgate.netrsc.org

The mechanism behind this multi-responsive behavior lies in the ability of different stimuli to induce different changes in the molecular system. Mechanical force primarily affects the intermolecular interactions and packing (a physical change), while chemical stimuli like acid and base directly alter the intramolecular electronic distribution (a chemical change). The combination of these responses in a single molecule is a significant achievement in materials design.

The study of such multi-stimuli responsive systems provides profound insights into the structure-property relationships of luminescent materials and paves the way for the development of sophisticated sensors, memory devices, and logic gates at the molecular level. rsc.orgrsc.org

Computational and Theoretical Studies of 9,10 Divinylanthracene Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of 9,10-divinylanthracene systems. By solving approximations of the Schrödinger equation, these methods can predict geometries, orbital energies, and spectroscopic characteristics with remarkable accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a workhorse in computational chemistry for determining the ground-state properties of molecules because it offers a favorable balance between accuracy and computational cost. wikipedia.orgnih.gov The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. nih.govepfl.ch

For this compound and its derivatives, DFT calculations are routinely employed to optimize the ground-state molecular geometry. These calculations have revealed that in dilute solutions, derivatives of 9,10-distyrylanthracene (B86952) (a closely related system) often possess a twisted conformation in their ground state. researchgate.netresearchgate.net This structural information is crucial for understanding the molecule's subsequent photophysical behavior upon excitation.

A key output of DFT calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties. In a derivative like 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA), theoretical calculations show that the HOMO and LUMO are primarily located on the divinylanthracene core. researchgate.net However, upon protonation of the pyridine (B92270) groups, the LUMO electron cloud spreads over the entire molecule, demonstrating how chemical modifications can tune the electronic structure. researchgate.net Similarly, in divinylanthracene-bridged dinuclear ruthenium complexes, the HOMO has been shown to be localized on the bridge. acs.org

The energies of these orbitals are fundamental for predicting reactivity and designing materials for optoelectronic applications.

Table 1: Calculated Frontier Orbital Energies for a this compound Derivative The following data is illustrative, based on findings for related divinyl-aromatic structures, to demonstrate typical computational outputs.

While DFT is fundamentally a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become the standard method for studying electronic excited states. nih.govrsc.orgchemrxiv.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. rsc.orgchemrxiv.org These calculated energies and their corresponding oscillator strengths can be used to simulate the UV-visible absorption spectrum of a molecule. researchgate.net

This computational approach is invaluable for interpreting experimental spectra and understanding the nature of electronic transitions (e.g., π-π* transitions). rsc.orgnih.gov For complex systems, TD-DFT can help assign specific absorption bands to transitions between different molecular orbitals. researchgate.net The accuracy of TD-DFT calculations, especially for obtaining reliable spectroscopic data, often depends on the choice of the exchange-correlation functional, with hybrid functionals that include a portion of exact exchange generally providing good results. nih.gov

The ionization potential (IP), the energy required to remove an electron, and the reorganization energy (λ) are two fundamental parameters that govern the efficiency of charge transport in organic materials. The reorganization energy is the sum of two components: the energy required for a neutral molecule to relax to the geometry of its charged state and the energy required for the charged molecule to adopt the geometry of its neutral state. icm.edu.plnih.gov Lower reorganization energies facilitate faster charge transfer rates according to Marcus theory. nih.gov

DFT calculations are a primary tool for estimating these properties. The IP can be calculated as the energy difference between the cationic and neutral species. The reorganization energy for both hole (λh) and electron (λe) transport can be determined by performing geometry optimizations on the molecule in its neutral, cationic, and anionic states. icm.edu.plunesp.br Studies on molecules structurally related to this compound, such as 2,7-divinylcarbazole derivatives, show how the addition of different functional groups can significantly alter the reorganization energy, providing a rational path for designing improved charge-transport materials. unesp.br

Table 2: Calculated Ionization Potential and Reorganization Energies for a Related Carbazole System Data is based on computational findings for 9-(4-octyloxyphenyl)-2,7-divinylcabazole (CrV-OPh) to illustrate the type of data obtained from DFT calculations. unesp.br

Theoretical Modeling of Photophysical Processes

Beyond static properties, theoretical modeling is crucial for understanding the dynamic photophysical processes that occur after a molecule absorbs light, such as Aggregation-Induced Emission (AIE).

Many divinylanthracene derivatives are classic examples of AIE-active molecules (AIEgens), which are weakly fluorescent in dilute solutions but become highly emissive in the aggregated or solid state. researchgate.netresearchgate.net Computational methods have been instrumental in explaining the underlying mechanism of this phenomenon. kyoto-u.ac.jpacs.org

The most widely accepted explanation is the Restriction of Intramolecular Motion (RIM) model. researchgate.net Theoretical studies on 9,10-distyrylanthracene (DSA) derivatives show that in solution, the vinyl groups can undergo low-frequency rotational and vibrational motions. researchgate.netresearchgate.net These motions provide an efficient non-radiative decay pathway for the excited state, effectively quenching fluorescence. Quantum chemical calculations help to map the potential energy surface of the excited state, revealing how these intramolecular rotations lead to non-emissive states. kyoto-u.ac.jp

In the aggregated state, however, intermolecular interactions and physical packing hinder these rotations. researchgate.net This "locking" of the molecular conformation blocks the non-radiative decay channels, forcing the excited state to decay via the radiative pathway, resulting in strong fluorescence. researchgate.netresearchgate.net Computational modeling can also reveal other contributing factors, such as molecular planarization and specific intermolecular stacking arrangements (e.g., J- or H-aggregates) that influence the emissive properties in the solid state. acs.org

Molecular Dynamics (MD) simulations complement static quantum chemical calculations by modeling the time-dependent behavior of molecules. nih.govencyclopedia.pub MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior in different environments. nih.gov

For this compound systems, MD simulations are used to explore conformational dynamics in both solution and the solid state. researchgate.net In solution, simulations can visualize the free rotation of the vinyl groups, confirming the flexibility that leads to fluorescence quenching. In the aggregate state, MD simulations can model how intermolecular forces restrict these motions. By comparing the dynamics under these two different conditions, researchers can directly visualize and quantify the "restriction of intramolecular motion" that is central to the AIE mechanism. researchgate.netchemrxiv.org These simulations provide crucial insights into how the environment dictates the photophysical fate of the excited molecule.

Theoretical Prediction of Emission Wavelengths and Quantum Yields

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the photophysical properties of this compound and its derivatives. These theoretical investigations provide fundamental insights into the electronic transitions that govern light absorption and emission, enabling the rational design of molecules with tailored fluorescent characteristics.

A key photophysical phenomenon associated with this compound is Aggregation-Induced Emission (AIE). acs.org In dilute solutions, many anthracene (B1667546) derivatives exhibit low fluorescence quantum yields due to non-radiative decay pathways facilitated by intramolecular rotations around the vinyl groups. researchgate.net However, in the aggregated state or in solid form, these rotations are restricted, which blocks the non-radiative channels and leads to a significant enhancement of fluorescence quantum yield. acs.orgresearchgate.net Theoretical models can simulate these effects by comparing the potential energy surfaces of the molecule in its isolated and aggregated forms.

Theoretical calculations have been successfully used to predict the emission wavelengths and quantum yields of various this compound-based systems. For instance, studies on polymorphs of 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene showed that different crystal packing arrangements lead to distinct emission colors and high quantum yields, with calculated values aligning well with experimental observations. acs.org Similarly, organic dots created by encapsulating this compound (referred to as DSA in the study) in a polymer matrix were found to have a high quantum yield of up to 28.9%, a property that can be modeled and understood through computational analysis of the chromophore's environment. nih.gov Furthermore, the insertion of this compound units into cyclophane structures has been computationally modeled to design molecules with deep-red and near-infrared (NIR) photoluminescence. acs.orgnih.gov

Table 1: Theoretical and Experimental Photophysical Data for this compound Derivatives

Compound/SystemState/MediumPredicted/Observed Emission Max (λem)Predicted/Observed Fluorescence Quantum Yield (ΦF)Reference
9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (Polymorph 1)Crystal-~54% acs.org
9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (Polymorph 2)Crystal-~36% acs.org
This compound (DSA) Organic DotsAqueous Suspension (PSMA matrix)-~28.9% nih.gov
Divinylanthracene-Containing Tetracationic CyclophaneSolutionDeep-Red / NIR- acs.orgnih.gov

Charge Transport and Electronic Communication Modeling

Marcus Theory for Charge Mobility in this compound Materials

Marcus theory is a cornerstone for describing electron transfer reactions and is widely used to model charge hopping in organic semiconductors. wikipedia.orgdiva-portal.org The theory provides a framework to calculate the rate of charge transfer between a donor and an acceptor molecule (or molecular sites). The hopping rate (k_et) is primarily dependent on two key parameters: the electronic coupling (or transfer integral, V) between the sites, and the reorganization energy (λ), which is the energy required to distort the geometry of the molecule and its surrounding environment upon charge transfer. diva-portal.orgscm.com

k_et ∝ |V|² exp(-λ / 4k_B T)

Where k_B is the Boltzmann constant and T is the temperature.

Computational studies on derivatives such as 9,10-bis((E)-2-(pyrid-n-yl)vinyl)anthracene (BPnVA) have utilized this framework to investigate their charge transport properties. researchgate.net By performing DFT calculations, researchers can determine the molecular geometries, reorganization energies, and electronic couplings. The reorganization energy consists of internal (molecular geometry relaxation) and external (polarization of the surrounding medium) components. The electronic coupling is highly sensitive to the distance and orientation between adjacent molecules. These calculations have shown that modifying the linkage between the this compound core and substituent groups can significantly impact charge transport properties. researchgate.net For instance, the choice of substituent can influence both the reorganization energy and the frontier molecular orbital energies, thereby tuning the material's suitability for either hole or electron transport. researchgate.netnih.gov

Table 2: Key Parameters in Marcus Theory for Charge Mobility

ParameterDescriptionComputational MethodImpact on Mobility
Reorganization Energy (λ)The energy cost associated with the geometrical relaxation of the molecule and its environment upon accepting or donating a charge. diva-portal.orgDFT calculations on neutral and charged species.Lower reorganization energy generally leads to higher mobility.
Electronic Coupling (V)A measure of the strength of the electronic interaction between adjacent molecules, determined by the overlap of their frontier molecular orbitals. scm.comDFT calculations on molecular pairs (dimers).Higher electronic coupling leads to higher mobility.

Spin Density Distribution Analysis in Redox-Active this compound Complexes

When a molecule like this compound is part of a larger complex and undergoes a redox reaction (oxidation or reduction), an unpaired electron is created, resulting in an open-shell radical species. The spatial distribution of this unpaired electron's spin is known as the spin density. Analyzing the spin density is critical for understanding the electronic structure, magnetic properties, and reactivity of these redox-active complexes. mdpi.com DFT calculations are the primary theoretical tool for mapping spin density distributions. mdpi.comnih.gov

In studies of divinylanthracene-bridged dinuclear ruthenium carbonyl complexes, computational and spectroscopic methods were combined to investigate the electronic properties upon oxidation. nih.gov The results from DFT calculations, supported by Electron Paramagnetic Resonance (EPR) spectroscopy, revealed that the highest occupied molecular orbital (HOMO) is primarily located on the divinylanthracene bridge. nih.gov Consequently, upon one-electron oxidation, the resulting spin density is largely centered on the bridging ligand rather than the metal centers. This "non-innocent" behavior of the divinylanthracene bridge, where it actively participates in the redox process, is a key finding. The analysis showed poor electronic conjugation through the 9,10-positions of the anthracene core in this specific complex, influencing the delocalization of the spin. nih.gov Understanding and controlling this spin distribution is essential for designing molecular wires and materials for spintronics. mdpi.com

Interplay between Electronic Structure and Supramolecular Assembly Conductivity

The conductivity of a material is not solely a property of the individual molecule but is profoundly influenced by how these molecules arrange themselves in the solid state. This arrangement, or supramolecular assembly, dictates the pathways available for charge transport. The interplay between the intrinsic electronic structure of this compound and its packing in a crystal or thin film is therefore a critical area of theoretical study.

Computational modeling demonstrates that the electronic coupling (V) between adjacent molecules is highly dependent on their relative orientation and distance. scm.com Different crystal polymorphs of the same compound can exhibit vastly different charge transport properties due to variations in their molecular packing. acs.orgresearchgate.net For example, a "face-to-face" π-stacking arrangement often leads to strong electronic coupling and efficient charge transport along the stacking direction, which is conducive to high conductivity. In contrast, a "herringbone" or edge-to-face packing might result in weaker electronic interactions.

Theoretical studies on derivatives like 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA) have shown that it can form multiple polymorphs with distinct crystal structures and, consequently, different photophysical properties. acs.orgresearchgate.net These structural differences directly translate into different electronic couplings and potential charge transport pathways. By simulating the crystal structure, researchers can calculate the transfer integrals for all neighboring pairs, map out the dimensionality of charge transport, and predict the anisotropic mobility. This theoretical insight into the structure-property relationship is vital for crystal engineering, aiming to optimize molecular packing for enhanced conductivity in organic electronic devices. acs.org

Advanced Applications of 9,10 Divinylanthracene Materials in Emerging Technologies

Organic Electronics and Optoelectronics

The electron-rich, highly fluorescent nature of the 9,10-divinylanthracene backbone makes it a compelling building block for materials used in organic electronic and optoelectronic devices. Its derivatives are investigated for their ability to transport charge and emit light efficiently, which are critical functions in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).

Highly Efficient Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials based on the anthracene (B1667546) core are widely studied for their high photoluminescence quantum yields and excellent electrochemical stability, particularly for blue light emission. mdpi.com The vinyl substituents on this compound offer a pathway to synthesize novel emitters and host materials with desirable properties.

As emitters, derivatives of this compound can be designed to exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the solid state. For example, a derivative incorporating a this compound core, 2,6-bis(diethoxylphosphorylmethyl)-9,10-bis(N-2-ethylhexylcarbazol-3-yl-vinyl-2)anthracence (PAC8), has been utilized as an AIE luminogen in an electroluminescent device, producing orange light emission at 596 nm. unimi.it

More commonly, anthracene derivatives serve as host materials in the emissive layer of an OLED. ossila.com The host matrix facilitates charge transport and transfers energy to a dopant emitter. ossila.com The wide bandgap of anthracene-based materials makes them suitable hosts for a range of fluorescent and phosphorescent dopants. ossila.com For instance, 9,10-Bis(2-naphthyl)anthracene (ADN), a structurally related anthracene derivative, is a well-known host for blue OLEDs. ossila.com By doping ADN with various emitters, researchers have achieved highly efficient devices across the visible spectrum. One such device, using a twisted-structure host matrix to reduce intermolecular aggregation, achieved a record external quantum efficiency (EQE) of 10.27% for deep-blue emission with CIE coordinates of (0.15, 0.05). nih.gov While specific data for this compound as a host is limited, the performance of related compounds underscores its potential in this role.

Material/SystemRoleMax. EQE (%)Emission Peak (nm)CIE (x, y)Reference
PAC8 (divinylanthracene core)Emitter-596Orange unimi.it
DN-2-NPAA (dopant) in t-Bu-ADN (host)Emitter/Host2.2-Blue elsevierpure.com
2-NaAn-1-PNa (host) with dopantHost8.3460(0.133, 0.141) mdpi.com
BBPA in MBAn-(4)-F (host)Host10.27-(0.15, 0.05) nih.gov
CCX-II (TADF Emitter)Emitter25.9471(0.15, 0.22) d-nb.info

Active Layer Components in Organic Photovoltaics (OPVs)

The active layer in an organic photovoltaic device is responsible for absorbing light and converting it into electrical charge. This layer typically consists of a blend of electron-donating and electron-accepting materials forming a bulk heterojunction. mdpi.com The performance of an OPV is critically dependent on the properties of these materials, including their absorption spectra, energy levels, and charge mobility. frontiersin.org

Conjugated materials based on anthracene are of interest for OPVs due to their strong light absorption and electron-rich nature, which makes them potential donor materials. However, specific research detailing the integration and performance of this compound or its direct polymers as the primary donor or acceptor in the active layer of OPVs is not extensively documented in the reviewed literature. The development of non-fullerene acceptors has significantly advanced OPV efficiency, with power conversion efficiencies (PCEs) approaching 20%. frontiersin.orgmdpi.com While derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) have been noted for their potential in dye-sensitized solar cells, the application of this compound in mainstream bulk heterojunction OPVs remains an area for future exploration.

Integration into Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors are key components in next-generation electronics like flexible displays and sensors. mdpi.com The performance of an OTFT is largely defined by the charge carrier mobility of the organic semiconductor used in its active channel. kuleuven.be Materials with high mobility allow for faster switching speeds and higher current output.

While many organic semiconductors have been investigated for this purpose, including various thiophene (B33073) and pentacene (B32325) derivatives, specific data on the charge carrier mobility of this compound is scarce in the available literature. However, related anthracene derivatives have shown promise. For example, 2,6-Di[2-(4-phenyl)vinyl]anthracene, a compound with a similar conjugated core, has been noted for its improved air stability compared to pentacene, a crucial property for practical device applications. The mobility of organic semiconductors can vary widely, from less than 10⁻⁵ cm²/Vs to over 10 cm²/Vs, depending on molecular structure, film morphology, and processing conditions. mdpi.combeilstein-journals.org The potential of this compound in OTFTs is yet to be fully realized and would require dedicated studies to synthesize suitable derivatives and measure their transistor performance.

Photonic and Waveguiding Applications

The application of organic materials in photonics leverages their unique interactions with light, including phenomena like nonlinear absorption and fluorescence. mdpi.com Materials with strong nonlinear optical (NLO) properties are essential for applications such as optical limiting, 3D microfabrication, and all-optical switching. mdpi.comru.nl

Derivatives of this compound are emerging as materials of interest for photonic applications. A notable example is a tetracationic organic cyclophane that incorporates two this compound units. This complex exhibits deep-red and near-infrared (NIR) photoluminescence, making it suitable as a probe for live-cell imaging, a key application in biophotonics. The ability to emit in the NIR region is particularly valuable due to the optical transparency of biological tissues at these wavelengths. The vinyl groups facilitate the synthesis of such complex, functional structures. While the direct application of this compound in optical waveguides has not been detailed, its strong fluorescence and potential for large two-photon absorption cross-sections—a hallmark of extended π-conjugated systems—suggest it could be a valuable component in future photonic devices.

Chemical Sensing and Molecular Probes

The intense fluorescence of the anthracene core is highly sensitive to its chemical environment. This property can be harnessed to create fluorescent chemosensors, where a change in fluorescence (either "turn-on" or "turn-off") signals the presence of a specific analyte. mdpi.com The vinyl groups of this compound provide convenient handles for attaching receptor units that can selectively bind to target molecules or ions.

Development of Fluorescent Chemosensors for Specific Analytes (e.g., Metal Ions, Small Molecules)

Fluorescent sensors offer a powerful tool for detecting trace amounts of analytes with high sensitivity and selectivity. mdpi.com Anthracene and its derivatives have been widely used as the fluorophore component in sensors for a range of targets, including metal ions and small organic molecules.

Derivatives of this compound are being explored for these applications. For instance, a dipodal fluorescent sensor based on an anthracene platform, 9,10-bis((2-(4-((naphthalen-2-yloxy) methyl)-1H-1,2,3-triazol-1-yl)ethoxy)methyl) anthracene, was synthesized for the selective detection of ferric ions (Fe³⁺). ajast.net Furthermore, research projects have been initiated to synthesize coordination polymers using this compound derivative ligands specifically for the detection of volatile organic compounds (VOCs). researchgate.net These sensors are designed to work on a "turn-on" mechanism, where the material's aggregation-induced emission property is exploited to generate a fluorescent signal upon capturing VOCs. The performance of such sensors, including their limit of detection (LOD) and selectivity, is a critical area of investigation.

Sensor/ProbeTarget AnalyteSensing MechanismLimit of Detection (LOD)Reference
Anthracene-based dipodal sensorFe³⁺Fluorescence Turn-off- ajast.net
APTS (pyrene derivative)Fe³⁺Fluorescence Turn-off45.6 nM ajast.net
BBHAN (Schiff base)Al³⁺Chelation-Enhanced Fluorescence1.68 nM mdpi.com
PEIMP (hydrophilic polymer)Pt⁴⁺PET "On/Off" Switch80 nM mdpi.com
Thiourea-modified CdSe/CdS QDsHg²⁺Fluorescence Quenching2.79 nM nih.gov

Supramolecular Materials and Nanoscale Assemblies

Supramolecular Organic Frameworks (SOFs) are crystalline porous materials formed through the self-assembly of organic building blocks via non-covalent interactions like hydrogen bonds and π-π stacking. rsc.org While the incorporation of DVA into SOFs is an area of interest, creating SOFs with tunable conductance directly from this compound presents challenges. For instance, the Heck reaction, a common method for synthesizing conductive polymers, has been reported to fail with this compound. acs.org

However, the broader family of anthracene derivatives has been successfully used to construct conductive metal-organic frameworks (MOFs), which share principles with SOFs. A one-dimensional conductive MOF was synthesized using a 1,5-Diamino-4,8-dihydroxy-9,10-anthraceneedione ligand, achieving a conductivity of approximately 9.4 S·m⁻¹. mdpi.com This demonstrates that the anthracene core can facilitate charge transport within a framework structure. mdpi.com The conductivity in such systems arises from the π-conjugated backbone of the organic molecules. google.comecust.edu.cn

The development of conductive polymers offers another route to materials with tunable conductance. Intrinsically conductive polymers (ICPs) like polythiophene and polyaniline feature a conjugated framework of alternating single and double bonds that allows for charge carrier movement. google.comecust.edu.cn While direct polymerization of DVA is difficult, its derivatives can be used to create oligomers and polymers with desirable electronic properties. acs.org These materials, though not necessarily crystalline SOFs, are a key part of advanced functional materials. ugr.es The design of SOFs often involves leveraging specific intermolecular interactions to create stable, porous networks. Future research may focus on designing DVA derivatives with appropriate functional groups that can both self-assemble into robust frameworks and facilitate effective π-stacking for electrical conductance.

Fluorescent organic dots (FODs), also known as AIE dots or organic nanoparticles, are powerful tools for applications like biological imaging. They are typically formed by encapsulating hydrophobic AIE-active molecules within an amphiphilic polymer matrix. This compound, referred to as 9,10-distyrylanthracene (B86952) (DSA) in some literature, is an archetypal AIE-active molecule (AIEgen) and is ideal for creating bright FODs. acs.org

Researchers have successfully prepared novel, bright AIE organic dots by encapsulating this compound within polymers like poly(styrene-co-maleic anhydride) (PSMA) and poly(isobutylene-alt-maleic anhydride) (PIMA). These FODs exhibit a uniform, spherical appearance with small particle sizes of around 23 nm. The quantum yield of these dots is significant, reaching up to 28.9% for PSMA-based dots, providing the bright emission needed for high-contrast imaging.

The utility of these DVA-based FODs has been demonstrated in cellular imaging. By conjugating folic acid (FA) to the surface of the PSMA-DVA dots, researchers created targeted nanoparticles (FA-dots). These FA-dots retain their favorable optical properties and stability and can be specifically endocytosed by HeLa cells, which overexpress folate receptors, effectively marking the cells with a strong fluorescent signal. Similarly, ultrabright red-emitting AIE dots have been fabricated using a complex AIE molecule that incorporates a DVA segment, achieving an absolute quantum yield of 12.9% in nanoparticle form. These dots, with an average diameter of 25 nm, are stable in aqueous suspensions and can stain both the cytoplasm and nuclei of living cells with low toxicity.

The rigid structure of the this compound core promotes the formation of well-defined, self-assembled nanostructures through non-covalent interactions. umn.edu A remarkable example is the self-assembly of nanorings from conjugated oligocarbazoles that feature a this compound core. umn.edu One specific oligomer, when placed in a mixed solvent system (THF/water), spontaneously organizes into discrete nanorings. umn.edu These self-assembled nanostructures are distinct from the typical nanoparticle morphology of similar oligomers and exhibit high fluorescence efficiency due to the aggregation-induced emission (AIE) properties of the DVA core. umn.edursc.org

Another class of self-assembled nanostructures based on DVA is tetracationic organic cyclophanes. nih.gov By inserting two this compound units into a cyclobis(paraquat-p-phenylene) structure, a water-soluble, box-like cyclophane was created. nih.gov Spectroscopic analysis revealed that this nanostructure exhibits deep-red and near-infrared (NIR) photoluminescence, a challenging spectral region to access with porphyrin-free organic molecules. nih.gov The unique optical properties and high water solubility of this DVA-containing cyclophane make it a promising probe for live-cell imaging. nih.gov The formation of these ordered structures is driven by a combination of forces including π-π stacking and hydrophobic interactions.

Table 3: Self-Assembled Nanostructures from this compound Derivatives

Derivative ClassNanostructure FormedDriving ForceKey Optical Property
Conjugated Oligocarbazoles with DVA coreNanoringsSelf-assembly in mixed solventsHigh fluorescence efficiency (AIE) umn.edu
Tetracationic Cyclophanes with DVA unitsCyclophane (molecular box)Pre-organized covalent structureDeep-red and Near-Infrared (NIR) emission nih.gov

Advanced Functional Materials

The incorporation of this compound into larger, more complex molecular architectures has led to the development of advanced functional materials with tailored properties for optoelectronics and beyond.

One significant area is the creation of AIE-active dendrimers. Conjugated dendrimers with a twisted this compound core, decorated with triphenylamine-based dendrons, have been developed. acs.org The DVA unit serves as the archetypal AIE-active core, while the arylamine dendrons act as efficient electron donors and branching centers, leading to strong inter-branching coupling and enhanced two-photon absorption. acs.org These materials possess high solid-state fluorescence quantum yields, making them suitable for various optoelectronic applications.

Oligomers based on DVA have also been synthesized to explore structure-property relationships. Two this compound oligomers containing phenothiazine (B1677639) units (AnPHZ2 and AnPHZ4) were synthesized to study their intramolecular charge transfer and AIE properties. mdpi.com Such studies are crucial for designing materials with specific emission characteristics in different environments. Furthermore, derivatives of this compound are explored for their potential in high-performance organic electroluminescent devices, where their high solid-state fluorescence quantum efficiency makes them excellent luminescent materials for the active device layer. ugr.es

The DVA unit can also act as a bridging ligand in organometallic complexes. Divinylanthracene-bridged dinuclear ruthenium carbonyl complexes have been synthesized, and their electronic properties were investigated using spectroscopic and computational methods, contributing to the fundamental understanding of charge transport and communication across these molecular bridges.

### 6.4.

The unique photophysical and electronic properties of the this compound core structure have positioned it as a valuable building block in the development of advanced functional materials. Its rigid, planar anthracene unit combined with reactive vinyl groups allows for the creation of diverse molecular architectures with tunable characteristics. These materials are finding sophisticated applications in areas requiring sensitivity to external stimuli, such as mechanochromic sensors and redox-switchable molecular devices.

#### 6.4.1. Mechanochromic and Thermoresponsive Materials

Materials based on this compound are notable for their mechanochromic luminescence, a phenomenon where the material changes its fluorescence color in response to mechanical stimuli like grinding, pressing, or shearing. Current time information in Bangalore, IN. This behavior is primarily attributed to changes in the solid-state molecular packing. researchgate.net In their crystalline state, the molecules are arranged in an ordered fashion, but applying mechanical force can disrupt this organization, leading to a less-ordered or amorphous state with different intermolecular interactions and, consequently, altered photoluminescent properties. researchgate.netresearchgate.net

The design of these materials often involves attaching different functional groups to the vinyl ends of the this compound core. These modifications can influence the initial packing and the nature of the fluorescence shift. For instance, the introduction of pyridine (B92270) groups to create derivatives like 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA) results in multi-stimuli responsive fluorescence. researchgate.net The as-prepared powder of BP4VA exhibits a green fluorescence emission at 523 nm. Upon grinding, this emission experiences a bathochromic (red) shift to 555 nm. researchgate.net This change is reversible, as heating the ground sample can restore the original crystalline packing and emission color. researchgate.net The mechanism behind this piezochromic luminescence is a transition in the molecular aggregation state. researchgate.net

Similarly, the manipulation of peripheral groups on 9,10-distyrylanthracene derivatives can induce both piezochromic and thermochromic (response to temperature) characteristics. researchgate.net In one study, a 9,10-bis(trisalkoxystyryl)anthracene derivative with specific alkyl chains exhibited an emission peak at 570 nm in its initial state. researchgate.net Upon grinding, this emission was blue-shifted to 538 nm as the ordered molecular packing was destroyed, leading to an amorphous state. researchgate.net This process was also reversible by fuming the sample with a solvent. researchgate.net

The nature and magnitude of the chromic shift are highly dependent on the molecular structure and the type of intermolecular interactions, such as π-π stacking. ccspublishing.org.cn Applying pressure can force molecules into different aggregation states, such as converting from J-type to H-type aggregates, which strengthens intermolecular π-π interactions and induces significant red shifts in the photoluminescence spectrum. ccspublishing.org.cn

The following table summarizes the mechanochromic properties of selected this compound derivatives:

Compound/DerivativeInitial Emission (nm)Ground/Pressed Emission (nm)Wavelength Shift (nm)StimulusReference
9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA)523 (Green)555 (Yellow-Green)+32 (Red Shift)Grinding researchgate.net
9,10-bis(trisalkoxystyryl)anthracene Derivative S1570 (Yellow-Orange)538 (Yellow-Green)-32 (Blue Shift)Grinding researchgate.net

This tunable and reversible response to mechanical and thermal stimuli makes this compound derivatives promising candidates for applications in mechanosensors, security inks, and data storage devices. utah.edu

#### 6.4.2. Redox-Switchable Systems (e.g., based on metal complexes)

The electron-rich anthracene core and the conjugated vinyl bridges of this compound make it an excellent "non-innocent" bridging ligand in multinuclear metal complexes. In these systems, the divinylanthracene unit can actively participate in redox processes, allowing for the switching of the complex's electronic and optical properties through oxidation or reduction. This forms the basis of redox-switchable molecular systems.

A notable example involves dinuclear ruthenium carbonyl complexes bridged by a this compound ligand. reading.ac.uk Spectroelectrochemical studies on these complexes have revealed that the first oxidation event occurs at the divinylanthracene bridge rather than at the metal centers. reading.ac.uk This ligand-centered oxidation is supported by density functional theory (DFT) calculations and infrared (IR) spectroelectrochemistry, which show only a very small shift in the carbonyl stretching frequency (ν(C≡O)) upon oxidation, indicating the metal's electronic environment is largely unperturbed. reading.ac.uk

Further research on a series of anthracene-bridged bimetallic ruthenium vinyl complexes, with the ruthenium units attached at different positions of the anthracene core (including the 9,10-positions), demonstrated that the electronic communication between the metal centers is highly dependent on the substitution pattern. acs.org Electrochemical studies showed that the 9,10-disubstituted complex exhibits significant electronic communication and results in a stable mixed-valence state upon one-electron oxidation. acs.org

The properties of these redox-active systems are summarized in the table below:

Complex TypeKey FindingMethodReference
Divinylanthracene-bridged diruthenium carbonyl complexFirst oxidation is localized on the non-innocent bridging ligand.IR Spectroelectrochemistry, DFT Calculations reading.ac.uk
9,10-disubstituted anthracene-bridged bimetallic ruthenium vinyl complexExhibits good electronic communication between Ru centers and forms a stable mixed-valence complex.Electrochemical Studies acs.org

The ability to reversibly oxidize and reduce the divinylanthracene bridge allows for the controlled switching of the material's properties, such as its absorption in the near-infrared (NIR) region, which is a key characteristic of mixed-valence complexes. This redox-switchable behavior is crucial for the development of molecular electronics, catalysts with tunable activity, and smart materials for information storage, where data can be written and erased by changing the oxidation state of the molecule.

Conclusions and Future Outlook

Summary of Key Achievements in 9,10-Divinylanthracene Research

Research into this compound has led to several notable achievements, particularly in the realm of materials science and biomedical applications. A key breakthrough has been the development of materials exhibiting Aggregation-Induced Emission (AIE). Unlike many traditional fluorophores that suffer from quenching in the aggregated or solid state, this compound-based systems can show enhanced fluorescence, a highly desirable property for many applications.

Another significant area of achievement is in the creation of advanced functional polymers. Researchers have successfully synthesized porous copolymers using derivatives like 9,10-bis(methacryloyloxymethyl)anthracene. These materials are noteworthy for their high thermal stability and inherent fluorescence, positioning them as excellent candidates for use as thermally resistant fluorescent sensors. mdpi.comnih.gov

In the biomedical field, a major accomplishment is the fabrication of bright AIE organic dots for cellular imaging. By encapsulating this compound (DSA) within a polymer matrix, researchers have created nanoparticles with high quantum yields (approaching 29%), uniform size, and good biocompatibility. ingentaconnect.com These "AIE dots" have been successfully used for imaging HeLa cells, demonstrating the potential of this compound in advanced bio-imaging applications. ingentaconnect.comresearchgate.net Furthermore, the development of multifunctional materials from related 9,10-distyrylanthracene (B86952) derivatives, which exhibit AIE, mechanofluorochromism, vapochromism, and thermochromism, highlights the versatility of the 9,10-disubstituted anthracene (B1667546) scaffold. rsc.org

Key AchievementDescriptionApplication Area
Aggregation-Induced Emission (AIE) Development of molecules that become highly fluorescent in the aggregated state, overcoming concentration quenching.Organic Electronics, Bio-imaging
Multifunctional Materials Creation of single compounds exhibiting AIE, mechanofluorochromism, vapochromism, and thermochromism. rsc.orgSmart Materials, Sensors
Fluorescent Porous Polymers Synthesis of thermally stable, fluorescent porous polymers from this compound derivatives. mdpi.comnih.govChemical Sensors, Adsorption
Bright AIE Organic Dots Fabrication of polymer-encapsulated nanoparticles with high quantum yields (~28.9%) for biological imaging. ingentaconnect.comCellular Imaging, Diagnostics

Identification of Remaining Challenges and Unexplored Avenues

Despite the progress, several challenges and unexplored areas remain in the field of this compound research. A primary challenge lies in achieving precise control over the solid-state packing of these molecules. The photophysical properties in the solid state are highly dependent on intermolecular interactions, and predicting and controlling these to minimize non-radiative decay pathways is a significant hurdle. Improving the quantum efficiency of these materials, especially in solid-state devices, remains a key objective.

In the context of biomedical applications, while in-vitro success has been demonstrated, the challenges of in-vivo application are substantial. These include ensuring long-term stability in complex biological environments, improving targeting specificity to particular cells or tissues, and understanding the long-term biocompatibility and degradation pathways of the AIE dots.

Unexplored avenues for research are plentiful. The polymerization of this compound itself, rather than its more complex derivatives, is an area that warrants further investigation to create novel conjugated polymers. The potential of these materials in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, is still largely untapped. While related diphenylanthracene is used in blue OLEDs, the specific advantages of the divinyl- substitution have not been fully exploited in this domain. wikipedia.org Furthermore, the unique electronic structure of this compound could make it a candidate for applications in photoredox catalysis, an avenue that remains to be explored.

ChallengeDescriptionUnexplored Avenue
Solid-State Efficiency Overcoming fluorescence quenching in the solid state due to intermolecular packing and aggregation.Development of new synthetic strategies to control intermolecular interactions.
In-Vivo Applications Ensuring biocompatibility, stability, and targeting specificity for in-vivo imaging and therapeutic use.Theranostics: Combining imaging with therapeutic applications like photodynamic therapy.
Polymer Synthesis Limited exploration of direct polymerization of this compound to form novel conjugated polymers.Synthesis of this compound-based copolymers for organic electronics.
Device Integration Lack of extensive studies on integrating this compound into electronic devices like OLEDs.Exploration as a blue emitter or host material in next-generation display technologies.

Perspectives on Rational Design for Tailored Properties

The future of this compound research will heavily rely on the rational design of new derivatives with tailored properties. The anthracene core provides a versatile platform for chemical modification. Computational methods, such as Density Functional Theory (DFT), are crucial tools in this endeavor, allowing for the prediction of how structural changes will influence electronic and photophysical properties. rsc.org

One promising strategy is the modification of the vinyl groups. Attaching different functional groups to the vinyl substituents can fine-tune the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This, in turn, allows for precise control over the emission color, quantum yield, and charge transport properties. For instance, incorporating electron-donating or electron-withdrawing groups can shift the emission wavelength across the visible spectrum. rsc.orgepa.gov

Another avenue for rational design involves modifying the anthracene core itself. Strategic placement of substituents on the anthracene rings can alter the steric hindrance around the molecule, influencing its packing in the solid state and enhancing its AIE properties. As seen with related distyrylanthracene derivatives, attaching flexible side chains, such as alkoxyl groups of varying lengths, can be used to induce complex functionalities like mechanofluorochromism and thermochromism. rsc.org This approach allows for the design of "smart" materials that respond to external stimuli.

Design StrategyStructural ModificationTargeted Property
Tuning Emission Color Adding electron-donating/withdrawing groups to vinyl substituents.Shift emission from blue to green/red.
Enhancing AIE Introducing bulky groups on the anthracene core to prevent π-π stacking.Increase solid-state quantum yield.
Inducing Mechanochromism Attaching flexible side chains to disrupt crystal packing upon mechanical stress.Create materials that change color under pressure.
Improving Solubility Incorporating long alkyl or branched chains.Enhance processability for device fabrication.

Potential for Broader Technological Impact and Interdisciplinary Research

The unique properties of this compound position it at the intersection of several scientific disciplines, promising a broad technological impact. Its high fluorescence and AIE characteristics make it a strong candidate for next-generation organic electronics, particularly in displays and solid-state lighting. This requires collaboration between synthetic chemists, materials scientists, and physicists to optimize materials for device performance.

In the field of biotechnology and medicine, the use of this compound-based AIE dots for high-contrast cellular imaging opens up interdisciplinary research with cell biologists and medical researchers. ingentaconnect.com The potential to functionalize these dots with biomolecules for targeted imaging or drug delivery could lead to significant advances in diagnostics and therapeutics.

Furthermore, the development of porous polymers from this compound derivatives for sensor applications creates opportunities for collaboration with environmental scientists and engineers. mdpi.comnih.gov These materials could be designed for the selective detection of pollutants or for applications in gas separation and storage, addressing critical environmental and energy challenges. The study of coordination polymers based on similar anthracene derivatives for CO2 adsorption and water purification further highlights this potential. rsc.org The continued exploration of this compound will undoubtedly foster new collaborations and drive innovation across multiple fields.

Technological AreaInterdisciplinary Field(s)Potential Impact
Organic Electronics Materials Science, Physics, Electrical EngineeringDevelopment of more efficient and stable blue OLEDs for displays and lighting.
Biomedical Imaging Cell Biology, Medicine, NanotechnologyCreation of highly sensitive and specific probes for disease diagnosis and tracking cellular processes.
Environmental Sensing Environmental Science, Chemical EngineeringFabrication of low-cost, reusable sensors for detecting pollutants in air and water.
Smart Materials Mechanical Engineering, Polymer ScienceDesign of materials for stress sensing, security inks, and responsive coatings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9,10-Divinylanthracene, and how can reaction conditions be optimized?

  • Methodology : The most reliable method involves Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with vinyl boronic esters and anthracene dibromide derivatives. Key parameters include:

  • Solvent system: Toluene/water (3:1 v/v) with Na₂CO₃ as a base .
  • Temperature: 90–100°C for 12–24 hours under nitrogen .
  • Purification: Column chromatography (hexane/ethyl acetate) to isolate the product.
    • Optimization Tips : Monitor reaction progress via TLC and adjust catalyst loading (0.5–2 mol%) to balance yield and cost.

Q. How can structural and photophysical properties of this compound be characterized?

  • Techniques :

  • NMR Spectroscopy : Confirm vinyl group integration (¹H NMR: δ 5.5–6.5 ppm for vinyl protons) .
  • X-ray Crystallography : Resolve molecular conformation and π-π stacking interactions in crystals .
  • UV-Vis/PL Spectroscopy : Measure absorption/emission maxima (e.g., λ_em ~ 450–500 nm in solid state) .
    • Data Interpretation : Compare solution vs. solid-state fluorescence quantum yields (Φ) to assess aggregation-induced emission (AIE) effects .

Advanced Research Questions

Q. What mechanisms drive aggregation-induced emission (AIE) in this compound derivatives?

  • Key Findings :

  • Restricted Intramolecular Motion : Supramolecular interactions (e.g., C–H···π) in crystalline states limit torsional motion of vinyl groups, reducing non-radiative decay .
  • Stacking Effects : J-aggregation enhances solid-state Φ (>80%) compared to solution (Φ < 10%) .
    • Experimental Validation : Use time-resolved fluorescence to correlate lifetime (τ) with rigidity. DFT calculations (B3LYP/6-31G(d)) model torsional barriers .

Q. How do stimuli (e.g., pressure, pH) modulate the photophysical behavior of this compound?

  • Piezochromism : Mechanical grinding disrupts crystalline order, shifting λ_em by 20–30 nm. Reversible via solvent annealing .
  • Protonation Effects : Acidic conditions protonate anthracene core, quenching fluorescence via charge transfer. Monitor using in-situ PL under HCl vapor .
  • Methodology : Design thin films or crystalline powders for stimuli-responsive optoelectronic devices .

Q. What computational approaches predict structure-property relationships in this compound systems?

  • DFT/TD-DFT : Calculate HOMO/LUMO energies (e.g., HOMO = −5.2 eV, LUMO = −2.8 eV) to explain charge-transfer behavior .
  • Molecular Dynamics : Simulate aggregation pathways and intermolecular interactions in solution .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported fluorescence quantum yields (Φ) for this compound?

  • Potential Causes :

  • Measurement Techniques : Absolute Φ in solids requires integrating spheres, while relative methods (e.g., using fluorescein) vary with solvent .
  • Sample Purity : Impurities (e.g., unreacted anthracene) reduce Φ. Validate via HPLC (≥99% purity) .
    • Resolution : Standardize measurement protocols and report excitation wavelengths, solvent, and instrument details .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.